molecular formula C13H23NO7S B7818691 Salbutamol sulfate

Salbutamol sulfate

Cat. No. B7818691
M. Wt: 337.39 g/mol
InChI Key: OVICLFZZVQVVFT-UHFFFAOYSA-N
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Patent
US08202537B2

Procedure details

The Albuterol Resin Complex was prepared by first dissolving 286 g of albuterol sulfate in 8 liters of purified water, and then slowly adding 1837 g of AMBERLITE™ IRP-69 resin with continuous mixing. The dispersion was mixed for 4 hours and upon completion, allowed to settle before decanting the supernatant. The slurring/decanting process was repeated twice with sufficient amounts of purified water. The wet resin complex was then dried in a VWR™ convection oven maintained at 50° C. until moisture content was about 30%. KOLLICOAT™ SR-30D of 640 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid) to form a uniform mass. The wet mass was again dried at 50° C. in a VWR™ convection oven to the moisture content around 25%. The semi-dried granules were then milled through a 40 mesh screen using CO-MIL™ brand mill and continued drying under 50° C. until the moisture content was between 4-6%. The dried granules were then milled through a 40 mesh screen using CO-MIL™ brand mill.
Quantity
286 g
Type
reactant
Reaction Step One
Name
Quantity
8 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:5][CH2:6][CH:7]([OH:17])[C:8]1[CH:9]=[CH:10][C:11]([OH:16])=[C:12]([CH2:14][OH:15])[CH:13]=1)([CH3:4])[CH3:3].OS(O)(=O)=O>O>[CH3:4][C:2]([NH:5][CH2:6][CH:7]([OH:17])[C:8]1[CH:9]=[CH:10][C:11]([OH:16])=[C:12]([CH2:14][OH:15])[CH:13]=1)([CH3:1])[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
286 g
Type
reactant
Smiles
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O.OS(=O)(=O)O
Name
Quantity
8 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
slowly adding 1837 g of AMBERLITE™
ADDITION
Type
ADDITION
Details
The dispersion was mixed for 4 hours and upon completion
Duration
4 h
CUSTOM
Type
CUSTOM
Details
before decanting the supernatant
CUSTOM
Type
CUSTOM
Details
The wet resin complex was then dried in a VWR™ convection oven
ADDITION
Type
ADDITION
Details
KOLLICOAT™ SR-30D of 640 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid)
CUSTOM
Type
CUSTOM
Details
to form a uniform mass
CUSTOM
Type
CUSTOM
Details
The wet mass was again dried at 50° C. in a VWR™ convection oven to the moisture content around 25%
CUSTOM
Type
CUSTOM
Details
The semi-dried granules were then milled through a 40 mesh screen
CUSTOM
Type
CUSTOM
Details
continued drying under 50° C. until the moisture content
CUSTOM
Type
CUSTOM
Details
The dried granules were then milled through a 40 mesh screen

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08202537B2

Procedure details

The Albuterol Resin Complex was prepared by first dissolving 286 g of albuterol sulfate in 8 liters of purified water, and then slowly adding 1837 g of AMBERLITE™ IRP-69 resin with continuous mixing. The dispersion was mixed for 4 hours and upon completion, allowed to settle before decanting the supernatant. The slurring/decanting process was repeated twice with sufficient amounts of purified water. The wet resin complex was then dried in a VWR™ convection oven maintained at 50° C. until moisture content was about 30%. KOLLICOAT™ SR-30D of 640 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid) to form a uniform mass. The wet mass was again dried at 50° C. in a VWR™ convection oven to the moisture content around 25%. The semi-dried granules were then milled through a 40 mesh screen using CO-MIL™ brand mill and continued drying under 50° C. until the moisture content was between 4-6%. The dried granules were then milled through a 40 mesh screen using CO-MIL™ brand mill.
Quantity
286 g
Type
reactant
Reaction Step One
Name
Quantity
8 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:5][CH2:6][CH:7]([OH:17])[C:8]1[CH:9]=[CH:10][C:11]([OH:16])=[C:12]([CH2:14][OH:15])[CH:13]=1)([CH3:4])[CH3:3].OS(O)(=O)=O>O>[CH3:4][C:2]([NH:5][CH2:6][CH:7]([OH:17])[C:8]1[CH:9]=[CH:10][C:11]([OH:16])=[C:12]([CH2:14][OH:15])[CH:13]=1)([CH3:1])[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
286 g
Type
reactant
Smiles
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O.OS(=O)(=O)O
Name
Quantity
8 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
slowly adding 1837 g of AMBERLITE™
ADDITION
Type
ADDITION
Details
The dispersion was mixed for 4 hours and upon completion
Duration
4 h
CUSTOM
Type
CUSTOM
Details
before decanting the supernatant
CUSTOM
Type
CUSTOM
Details
The wet resin complex was then dried in a VWR™ convection oven
ADDITION
Type
ADDITION
Details
KOLLICOAT™ SR-30D of 640 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid)
CUSTOM
Type
CUSTOM
Details
to form a uniform mass
CUSTOM
Type
CUSTOM
Details
The wet mass was again dried at 50° C. in a VWR™ convection oven to the moisture content around 25%
CUSTOM
Type
CUSTOM
Details
The semi-dried granules were then milled through a 40 mesh screen
CUSTOM
Type
CUSTOM
Details
continued drying under 50° C. until the moisture content
CUSTOM
Type
CUSTOM
Details
The dried granules were then milled through a 40 mesh screen

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08202537B2

Procedure details

The Albuterol Resin Complex was prepared by first dissolving 286 g of albuterol sulfate in 8 liters of purified water, and then slowly adding 1837 g of AMBERLITE™ IRP-69 resin with continuous mixing. The dispersion was mixed for 4 hours and upon completion, allowed to settle before decanting the supernatant. The slurring/decanting process was repeated twice with sufficient amounts of purified water. The wet resin complex was then dried in a VWR™ convection oven maintained at 50° C. until moisture content was about 30%. KOLLICOAT™ SR-30D of 640 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid) to form a uniform mass. The wet mass was again dried at 50° C. in a VWR™ convection oven to the moisture content around 25%. The semi-dried granules were then milled through a 40 mesh screen using CO-MIL™ brand mill and continued drying under 50° C. until the moisture content was between 4-6%. The dried granules were then milled through a 40 mesh screen using CO-MIL™ brand mill.
Quantity
286 g
Type
reactant
Reaction Step One
Name
Quantity
8 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:5][CH2:6][CH:7]([OH:17])[C:8]1[CH:9]=[CH:10][C:11]([OH:16])=[C:12]([CH2:14][OH:15])[CH:13]=1)([CH3:4])[CH3:3].OS(O)(=O)=O>O>[CH3:4][C:2]([NH:5][CH2:6][CH:7]([OH:17])[C:8]1[CH:9]=[CH:10][C:11]([OH:16])=[C:12]([CH2:14][OH:15])[CH:13]=1)([CH3:1])[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
286 g
Type
reactant
Smiles
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O.OS(=O)(=O)O
Name
Quantity
8 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
slowly adding 1837 g of AMBERLITE™
ADDITION
Type
ADDITION
Details
The dispersion was mixed for 4 hours and upon completion
Duration
4 h
CUSTOM
Type
CUSTOM
Details
before decanting the supernatant
CUSTOM
Type
CUSTOM
Details
The wet resin complex was then dried in a VWR™ convection oven
ADDITION
Type
ADDITION
Details
KOLLICOAT™ SR-30D of 640 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid)
CUSTOM
Type
CUSTOM
Details
to form a uniform mass
CUSTOM
Type
CUSTOM
Details
The wet mass was again dried at 50° C. in a VWR™ convection oven to the moisture content around 25%
CUSTOM
Type
CUSTOM
Details
The semi-dried granules were then milled through a 40 mesh screen
CUSTOM
Type
CUSTOM
Details
continued drying under 50° C. until the moisture content
CUSTOM
Type
CUSTOM
Details
The dried granules were then milled through a 40 mesh screen

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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